molecular formula C8H12N2O B016962 1-Acetylpiperidine-4-carbonitrile CAS No. 25503-91-7

1-Acetylpiperidine-4-carbonitrile

Cat. No. B016962
CAS RN: 25503-91-7
M. Wt: 152.19 g/mol
InChI Key: NFDGRMQIOHRQHF-UHFFFAOYSA-N
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Description

1-Acetylpiperidine-4-carbonitrile is an organic compound with the molecular formula C8H12N2O . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 1-Acetylpiperidine-4-carbonitrile involves several stages. One method involves the use of (3-methoxyphenyl)magnesium bromide and N-acetyl-4-piperidinecarbonitrile in tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of 1-Acetylpiperidine-4-carbonitrile is represented by the SMILES notation CC(=O)N1CCC(CC1)C#N . The compound has a molecular weight of 152.20 g/mol .


Physical And Chemical Properties Analysis

1-Acetylpiperidine-4-carbonitrile is a solid powder with an assay percent range of 97% . It has a molecular weight of 152.2 g/mol .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives, such as 1-Acetylpiperidine-4-carbonitrile, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines have been covered extensively in recent scientific literature .

Drug Design

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, 1-Acetylpiperidine-4-carbonitrile could potentially be used in the design and synthesis of new drugs.

Synthesis of Piperidine Derivatives

1-Acetylpiperidine-4-carbonitrile could be used in the synthesis of various piperidine derivatives . These derivatives could then be used in a variety of applications, ranging from pharmaceuticals to materials science.

Biological Evaluation of Potential Drugs

The compound could be used in the discovery and biological evaluation of potential drugs containing the piperidine moiety . This could involve testing the compound’s effects on various biological systems or organisms.

Chemical Research

1-Acetylpiperidine-4-carbonitrile could be used in chemical research, particularly in studies focusing on heterocyclic compounds . Heterocyclic compounds play a significant part in the pharmaceutical industry , and piperidine is one of the most common structures in these compounds .

Organic Chemistry

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, 1-Acetylpiperidine-4-carbonitrile could be used in research aimed at improving these synthesis methods.

Safety and Hazards

1-Acetylpiperidine-4-carbonitrile is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Mechanism of Action

Mode of Action

Like many other compounds, it is likely to interact with its targets by binding to specific receptors or enzymes, thereby modulating their activity .

Pharmacokinetics

The compound’s solubility and stability suggest that it might be well absorbed and distributed within the body . More research is needed to understand its metabolism and excretion.

Result of Action

The molecular and cellular effects of 1-Acetylpiperidine-4-carbonitrile’s action are currently unknown. As research progresses, we will gain a better understanding of how this compound affects cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Acetylpiperidine-4-carbonitrile. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . For instance, the compound has been studied in conditions of 298K temperature and pH 6.0 .

properties

IUPAC Name

1-acetylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDGRMQIOHRQHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373327
Record name 1-acetylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetylpiperidine-4-carbonitrile

CAS RN

25503-91-7
Record name 1-Acetyl-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25503-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-acetylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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